molecular formula C20H23NO2 B5645063 4-phenyl-N-(2-phenylethyl)tetrahydro-2H-pyran-4-carboxamide

4-phenyl-N-(2-phenylethyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No. B5645063
M. Wt: 309.4 g/mol
InChI Key: PRACQJAAUUHROO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 4-phenyl-N-(2-phenylethyl)tetrahydro-2H-pyran-4-carboxamide involves complex reactions, including palladium-catalyzed carbon−sulfur bond formation and other cross-coupling reactions. These methodologies enable the rapid development of structure-activity relationships (SARs), leading to the improvement of pharmacological properties. For instance, modified Migita reaction conditions have been explored and applied to the synthesis of related compounds, demonstrating the potential for large-scale production and yielding insights into the effects of ligands in such reactions (Norris & Leeman, 2008).

Molecular Structure Analysis

The molecular structure of compounds in the same family as 4-phenyl-N-(2-phenylethyl)tetrahydro-2H-pyran-4-carboxamide often features complex arrangements of atoms, with studies revealing detailed insights into their crystal packing, hydrogen bonding, and other intermolecular interactions. Crystallographic analysis plays a crucial role in understanding the arrangement of atoms and the geometric configuration of these molecules (Kettmann & Svetlik, 2003).

Chemical Reactions and Properties

The chemical reactivity of compounds similar to 4-phenyl-N-(2-phenylethyl)tetrahydro-2H-pyran-4-carboxamide includes a variety of reactions, such as the formation of carbon−nitrogen bonds without the use of palladium catalysis. These reactions are critical for constructing complex molecular architectures, illustrating the compound's versatility and potential for diverse chemical transformations (Ikemoto et al., 2005).

properties

IUPAC Name

4-phenyl-N-(2-phenylethyl)oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c22-19(21-14-11-17-7-3-1-4-8-17)20(12-15-23-16-13-20)18-9-5-2-6-10-18/h1-10H,11-16H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRACQJAAUUHROO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-phenyl-N-(2-phenylethyl)oxane-4-carboxamide

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